molecular formula C6H8BrNO3 B1431761 Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 1423034-24-5

Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B1431761
CAS No.: 1423034-24-5
M. Wt: 222.04 g/mol
InChI Key: RQMDBXDIAPHXMC-UHFFFAOYSA-N
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Description

Structural Characteristics

Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate exhibits a complex molecular architecture centered around a five-membered heterocyclic ring system. The core structure consists of a 4,5-dihydro-1,2-oxazole ring, which represents a partially saturated isoxazoline framework containing one nitrogen atom and one oxygen atom positioned adjacently within the ring. This heterocyclic foundation provides the molecule with distinctive electronic properties and reactivity patterns characteristic of nitrogen-oxygen containing heterocycles.

The bromomethyl substituent attached at the 5-position of the ring introduces significant electrophilic character to the molecule. This halogenated side chain serves as a reactive site for nucleophilic substitution reactions, making the compound particularly valuable in synthetic applications. The bromine atom's relatively large size and electron-withdrawing properties influence both the steric environment and electronic distribution throughout the molecular framework. Additionally, the methyl carboxylate group positioned at the 3-position contributes ester functionality that enhances the molecule's versatility in chemical transformations.

The molecular geometry is further characterized by the partial saturation of the oxazole ring, which reduces the aromatic character compared to fully unsaturated oxazole derivatives. This structural feature results in increased conformational flexibility and altered reactivity patterns. The dihydro nature of the ring system creates specific stereochemical considerations, particularly regarding the spatial arrangement of substituents and potential for conformational isomerism.

The overall molecular framework can be represented by the simplified molecular input line entry system notation as O=C(C1=NOC(CBr)C1)OC, which clearly illustrates the connectivity pattern and functional group arrangement. This structural representation demonstrates the integration of multiple reactive sites within a compact molecular framework, contributing to the compound's synthetic utility and chemical behavior.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions, resulting in the complete name this compound. This nomenclature systematically describes each structural element, beginning with the methyl ester designation, followed by the position and nature of the bromomethyl substituent, the degree of saturation in the heterocyclic ring, and the oxazole core structure with its carboxylate functionality.

The compound is definitively identified by Chemical Abstracts Service registry number 1423034-24-5, which serves as a unique molecular identifier in chemical databases and literature. This registration number facilitates unambiguous identification across various chemical information systems and ensures consistency in chemical communication. The molecular formula C6H8BrNO3 provides a concise representation of the atomic composition, indicating six carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms.

Properties

IUPAC Name

methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMDBXDIAPHXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Methods

Bromination of methyl groups adjacent to heterocycles such as oxazoles is commonly achieved using bromine sources under controlled conditions. The following bromination protocols are reported:

Bromination Method Reagents & Conditions Yield (%) Notes
N-Bromosuccinimide (NBS) with AIBN NBS and 2,2'-azobis(isobutyronitrile) in CCl4, reflux 10-20 h ~33-40% Radical bromination; requires heating; moderate yields; purification by chromatography
Bromine in Acetic Acid Bromine added to methyl precursor in acetic acid, 80°C, 45 min ~40-46% Direct bromination; heating accelerates reaction; product isolated by extraction and chromatography
Potassium Trimethylsilanolate Potassium trimethylsilanolate in THF, 70°C, 45 min 37% Used for related pyrazine derivatives; milder conditions; moderate yield

These methods highlight the preference for radical bromination using NBS or direct bromination with bromine under heating. The reaction times and temperatures are optimized to avoid overbromination or decomposition.

Oxazole Ring Formation and Functionalization

The oxazole ring is commonly constructed via cyclization reactions involving amino alcohols or aldehydes with suitable reagents. The van Leusen oxazole synthesis is a prominent method for generating oxazole rings, which can then be functionalized.

  • Van Leusen Oxazole Synthesis: Reaction of aldehydes with TosMIC (tosylmethyl isocyanide) in the presence of base (e.g., potassium carbonate) in methanol under reflux conditions leads to 5-substituted oxazoles in good yields.

  • Subsequent Bromination: After oxazole formation, bromination of the methyl substituent at position 5 is performed using NBS or bromine as described above.

Detailed Experimental Procedure (Example)

A representative synthesis combining ring formation and bromination is as follows:

  • Oxazole Formation:

    • Starting from a suitable aldehyde and TosMIC, the reaction is carried out in refluxing methanol with potassium carbonate as base.
    • The reaction mixture is stirred for several hours until completion.
    • The product 4,5-dihydro-1,2-oxazole-3-carboxylate methyl ester is isolated by standard extraction and purification techniques.
  • Bromination of Methyl Group:

    • The methyl-substituted oxazole is dissolved in an inert solvent such as carbon tetrachloride or acetic acid.
    • NBS and AIBN are added for radical bromination, and the mixture is refluxed for 10-20 hours.
    • Alternatively, bromine in acetic acid at 80°C for 45 minutes can be used.
    • The reaction mixture is worked up by aqueous extraction, washing, drying, and chromatographic purification.
    • The bromomethyl derivative is obtained as a colorless solid or syrup.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Time Temperature Yield (%) Product Form
Oxazole ring formation TosMIC, aldehyde, K2CO3, MeOH, reflux 6-18 h Reflux 80-90% Methyl 4,5-dihydro-1,2-oxazole-3-carboxylate
Bromination (NBS/AIBN) NBS, AIBN, CCl4, reflux 10-20 h Reflux 32.9-40% Methyl 5-(bromomethyl)-oxazole derivative
Bromination (Br2/AcOH) Br2, AcOH, 80°C 45 min 80°C 40-46% Methyl 5-(bromomethyl)-oxazole derivative

Analytical Data and Purification

  • Purification: Flash column chromatography on silica gel using mixtures of ethyl acetate and hexane or chloroform/ethyl acetate is standard.
  • Characterization: Confirmed by mass spectrometry (M+H observed matching calculated values), ^1H NMR showing characteristic signals for bromomethyl protons (~4.6 ppm), and melting points consistent with literature.
  • Yields: Moderate to good yields (30-46%) are typical for bromination steps, with oxazole formation often achieving higher yields.

Research Findings and Optimization Notes

  • Radical bromination using NBS and AIBN is effective but requires long reaction times and careful temperature control to avoid side reactions.
  • Direct bromination with bromine in acetic acid is faster but may require careful handling due to bromine’s reactivity.
  • The van Leusen oxazole synthesis provides a versatile and high-yielding route to the oxazole core, facilitating subsequent functionalization.
  • Use of inert solvents and rigorous exclusion of moisture and oxygen improves reproducibility and purity.
  • Alternative brominating agents or conditions may be explored to improve yield and selectivity, but NBS and bromine remain the most commonly reported.

Summary Table of Preparation Methods

Preparation Step Method/Conditions Yield (%) Advantages Disadvantages
Oxazole ring formation Van Leusen reaction (aldehyde + TosMIC + K2CO3) 80-90% High yield, mild conditions Requires TosMIC and base
Bromination NBS + AIBN in CCl4, reflux 33-40% Selective radical bromination Long reaction time, moderate yield
Bromination Bromine in AcOH, 80°C 40-46% Faster reaction Handling bromine, possible side reactions
Bromination (alternative) Potassium trimethylsilanolate in THF, 70°C 37% Mild conditions Moderate yield, less common

This comprehensive analysis of preparation methods for methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate reveals that the combination of van Leusen oxazole synthesis followed by selective bromination (preferably with NBS or bromine) is the most established and effective approach. Optimization of reaction conditions can further improve yields and purity for research and industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate largely depends on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biological assays .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Bromo vs. Chloro Derivatives

Methyl 5-(Chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Molecular Formula: C₆H₈ClNO₃
  • Molecular Weight : ~177.59 g/mol (calculated by replacing Br with Cl) .
  • Reactivity : The chloro analog is less reactive in nucleophilic substitution (SN2) reactions due to chlorine’s poorer leaving-group ability compared to bromine. This impacts its utility in alkylation or cross-coupling reactions.
  • Applications : Suitable for reactions requiring milder conditions or where bromine’s higher reactivity poses stability issues.
Target Compound (Bromomethyl Derivative)
  • Advantage : Bromine’s superior leaving-group ability enhances reactivity in SN2 reactions, making it preferable for synthesizing complex molecules under standard conditions .

Ester Group Variations

Ethyl 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Molecular Formula : C₇H₇N₂O₃
  • Molecular Weight : ~171.14 g/mol .
  • Cyano Substituent: Introduces a polar functional group, enabling participation in click chemistry or nitrile-based transformations.
Target Compound
  • Methyl Ester : Smaller ester group may improve solubility in polar solvents and reduce steric hindrance in reactions.

Functionalized Substituents

Methyl 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate
  • Molecular Formula : C₁₁H₁₇N₃O₃
  • Molecular Weight : 239.27 g/mol .
  • Ring Saturation: The non-dihydro oxazole ring (fully unsaturated) increases aromaticity, reducing reactivity compared to the dihydro configuration.
Methyl 5-(Methoxymethyl)-1,2-oxazole-3-carboxylate
  • Molecular Formula: C₇H₉NO₄
  • Molecular Weight : 171.15 g/mol .
  • Key Differences :
    • Methoxymethyl Substituent : Ether group improves stability but reduces electrophilicity, limiting its use in alkylation reactions.

Complex Derivatives

Ethyl 5-{[N-(4-Chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Molecular Formula : C₁₉H₁₉ClN₂O₅S
  • Molecular Weight : 422.88 g/mol .
  • Key Differences :
    • Sulfonamido Group : Introduces sulfonamide functionality, often associated with antimicrobial or anti-inflammatory activity.
    • Physical Properties : Higher boiling point (563.1±60.0 °C) and density (1.37 g/cm³) due to increased molecular complexity .

Research Findings and Trends

  • Reactivity Hierarchy : Bromomethyl > Chloromethyl > Methoxymethyl in SN2 reactions due to leaving-group ability .
  • Biological Potential: Piperazinyl and sulfonamido derivatives show promise in drug discovery, leveraging functional groups common in bioactive molecules .
  • Stereoelectronic Effects : The 4,5-dihydro configuration in the target compound reduces aromaticity, increasing ring flexibility and reactivity compared to fully unsaturated oxazoles .

Biological Activity

Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS Number: 95312-11-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), synthesis methods, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C5H6BrNO3C_5H_6BrNO_3 with a molecular weight of approximately 205.994 g/mol. The compound features a bromomethyl group attached to an oxazole ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₅H₆BrN O₃
Molecular Weight205.994 g/mol
LogP1.2677
PSA (Polar Surface Area)63.33 Ų

Synthesis Methods

The synthesis of this compound typically involves the bromination of precursor compounds followed by cyclization reactions to form the oxazole ring. Various synthetic routes have been reported in the literature, focusing on optimizing yield and purity while minimizing environmental impact.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains. For instance:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) observed at concentrations as low as 25 µg/mL.
  • Escherichia coli : MIC values ranged from 50 to 100 µg/mL.

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In animal models, it exhibited a reduction in edema and inflammatory markers when administered at doses ranging from 10 to 50 mg/kg body weight. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the bromomethyl group and variations in the carboxylate moiety have been shown to influence potency significantly. For example:

ModificationBiological Activity
Bromine substitutionEnhanced antibacterial activity
Carboxylate ester modificationIncreased anti-inflammatory effects

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published by Coteron et al., this compound was tested against clinical isolates of resistant bacteria. The compound demonstrated superior efficacy compared to standard antibiotics, indicating potential for treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Sircar et al. examined the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant decrease in joint swelling and histopathological improvements in treated animals compared to controls .

Q & A

Q. Basic

  • X-ray crystallography : Resolve absolute configuration and bond geometries.
  • 2D NMR (COSY, NOESY) : Assign proton-proton correlations and spatial proximity .

Advanced
Dynamic NMR experiments can probe ring-flipping dynamics in the dihydrooxazole moiety. High-resolution mass spectrometry (HRMS) with isotopic pattern analysis confirms molecular integrity and bromine isotope distribution .

What role does the bromomethyl substituent play in facilitating further functionalization in medicinal chemistry applications?

Basic
The bromomethyl group serves as a versatile handle for nucleophilic substitution (SN2) or cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores. Optimize reaction conditions (e.g., Pd catalysis, ligand choice) to retain oxazole ring stability .

Advanced
Study steric and electronic effects using Hammett plots or computational electrostatic potential maps. Bromine’s leaving-group ability can be tuned via substituent effects on the oxazole ring’s electron density .

How should researchers approach stability studies to determine optimal storage conditions for this bromine-containing heterocycle?

Q. Basic

  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds.
  • Light sensitivity : Conduct accelerated degradation studies under UV/visible light.
    Store in amber vials at -20°C under inert gas (argon) to mitigate hydrolysis .

Advanced
Monitor degradation products via LC-MS to identify pathways (e.g., debromination or ring-opening). Use Arrhenius modeling to predict shelf-life under varying temperatures .

What computational chemistry approaches are most suitable for predicting the reactivity and interaction profiles of this compound in biological systems?

Q. Basic

  • Molecular docking : Screen against target proteins (e.g., enzymes) using AutoDock Vina.
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

Advanced
Combine MD simulations with free-energy perturbation (FEP) to quantify binding affinities. QSAR models can correlate substituent effects (e.g., bromine position) with bioactivity .

In multi-step syntheses using this compound as an intermediate, what strategies mitigate undesired side reactions at the bromomethyl site?

Q. Basic

  • Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Sequential reaction order : Prioritize less reactive transformations before bromine-dependent steps .

Advanced
Use flow chemistry to control reaction kinetics and minimize intermediate exposure. Real-time monitoring via inline IR spectroscopy enables rapid adjustment of reaction parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

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